molecular formula C26H23ClFN5O2S B2354350 2-chloro-6-fluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393871-85-7

2-chloro-6-fluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2354350
M. Wt: 524.01
InChI Key: YRXRRQSQSTVMEM-UHFFFAOYSA-N
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Description

The compound’s name suggests it is a benzamide derivative with a triazole ring and a thioether linkage. It also has chloro and fluoro substituents on the benzene ring and a m-tolylamino group attached to an ethyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the introduction of the thioether linkage, and the attachment of the m-tolylamino group.



Molecular Structure Analysis

The molecular structure could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These would provide information on the compound’s 3D structure and the spatial arrangement of its atoms.



Chemical Reactions Analysis

The compound’s reactivity could be studied by subjecting it to various conditions and observing the resulting reactions. This could provide insights into its potential uses in chemical synthesis or as a pharmaceutical.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques.


Safety And Hazards

The compound’s safety and potential hazards could be assessed through toxicity studies. This would involve testing the compound in cell cultures or animal models to determine its potential to cause harm.


Future Directions

Future research on the compound could involve further studies on its synthesis, reactivity, and biological activity. This could lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new therapeutic targets.


Please note that this is a general approach and the specific details would depend on the exact nature of the compound and the results of the initial studies. It’s also important to remember that all chemical work should be carried out in accordance with relevant safety regulations and ethical guidelines.


I hope this information is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, please don’t hesitate to ask.


properties

IUPAC Name

2-chloro-6-fluoro-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClFN5O2S/c1-16-6-3-8-18(12-16)30-23(34)15-36-26-32-31-22(33(26)19-9-4-7-17(2)13-19)14-29-25(35)24-20(27)10-5-11-21(24)28/h3-13H,14-15H2,1-2H3,(H,29,35)(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXRRQSQSTVMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CNC(=O)C4=C(C=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

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